molecular formula C26H50N+ B448651 1-Decyl-1-(2-undecynyl)piperidinium

1-Decyl-1-(2-undecynyl)piperidinium

Cat. No.: B448651
M. Wt: 376.7g/mol
InChI Key: NFKWGJXCDOYMTF-UHFFFAOYSA-N
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Description

1-Decyl-1-(2-undecynyl)piperidinium is a quaternary ammonium compound featuring a piperidinium core substituted with a decyl (C₁₀H₂₁) chain and a 2-undecynyl (C₁₁H₂₁ with a terminal alkyne group) moiety. However, direct experimental data on this specific compound are sparse in the literature . Its structural analogs, such as piperidinium-based ionic liquids (ILs) and related quaternary ammonium salts, have been studied for their thermal behavior, solubility, and intermolecular interactions, providing a basis for extrapolation .

Properties

Molecular Formula

C26H50N+

Molecular Weight

376.7g/mol

IUPAC Name

1-decyl-1-undec-2-ynylpiperidin-1-ium

InChI

InChI=1S/C26H50N/c1-3-5-7-9-11-13-15-17-20-24-27(25-21-18-22-26-27)23-19-16-14-12-10-8-6-4-2/h3-16,18-19,21-26H2,1-2H3/q+1

InChI Key

NFKWGJXCDOYMTF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC

Canonical SMILES

CCCCCCCCCC[N+]1(CCCCC1)CC#CCCCCCCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Piperidinium-Based Ionic Liquids

Piperidinium cations with varying alkyl/alkynyl substituents exhibit distinct properties. For example:

Compound Name Substituents Key Properties Reference
1-[2-(Decyloxy)-2-oxoethyl]-1-(2-hydroxy-3-phenylpropyl)-piperidinium chloride Decyloxy ester, phenylpropyl group High hydrophobicity; potential for micelle formation
1-Methyl-2-piperidinemethanol Methyl, hydroxymethyl groups Lower thermal stability; high polarity
(E)-1-(Piperidin-1-yl)dec-2-en-1-one Decenyl ketone Rigid alkenyl chain; limited ionic character

Key Observations :

  • Alkyne vs. Alkene/Esters : The 2-undecynyl group in 1-Decyl-1-(2-undecynyl)piperidinium introduces a rigid, linear alkyne chain, which may enhance thermal stability compared to esters or alkenes (e.g., in ).
  • Cationic Charge Distribution : The piperidinium core in the target compound likely exhibits stronger electrostatic interactions than neutral analogs like (E)-1-(Piperidin-1-yl)dec-2-en-1-one, impacting solubility in polar solvents .
Substituent Chain Length and Symmetry

Compounds with asymmetric substituents (e.g., decyl + undecynyl) often display lower melting points and higher solubility than symmetric analogs. For instance:

  • Piperidinium,2-(hydroxymethyl)-1,1-dimethyl (C₈H₁₈NO): Smaller substituents reduce steric hindrance, increasing crystallinity but limiting solvent compatibility .
  • This compound : The long, branched chains likely disrupt packing efficiency, favoring liquid-crystalline or amorphous phases at room temperature .
Thermal and Chemical Stability

Piperidinium-based ILs with alkyl/aryl groups degrade via Hofmann elimination or nucleophilic substitution. The alkyne group in this compound may resist nucleophilic attack compared to ester-containing analogs (e.g., ), though the triple bond could oxidize under harsh conditions.

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